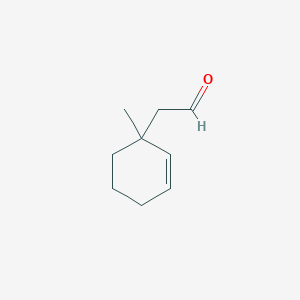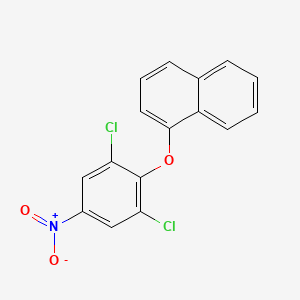
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both a chlorinated phenyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Halogenation: Introduction of the chlorine atom to the phenyl ring.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Formation of the Propane-1,3-dione Backbone: This could involve aldol condensation or other carbon-carbon bond-forming reactions.
Thiophene Ring Introduction: Coupling reactions to attach the thiophene ring to the propane-1,3-dione backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the propane-1,3-dione backbone can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a diketone, while reduction could yield a diol.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the thiophene ring.
1-(3-Chloro-2-hydroxyphenyl)-3-(furan-2-yl)propane-1,3-dione: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both a chlorinated phenyl group and a thiophene ring, which can impart distinct chemical and physical properties compared to similar compounds.
Propiedades
Número CAS |
60072-56-2 |
|---|---|
Fórmula molecular |
C13H9ClO3S |
Peso molecular |
280.73 g/mol |
Nombre IUPAC |
1-(3-chloro-2-hydroxyphenyl)-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C13H9ClO3S/c14-9-4-1-3-8(13(9)17)10(15)7-11(16)12-5-2-6-18-12/h1-6,17H,7H2 |
Clave InChI |
FWWMSSMYPPGNOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)C(=O)CC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)



![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)



![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)



